molecular formula C41H82O6P2 B1328773 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 3806-34-6

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No. B1328773
CAS RN: 3806-34-6
M. Wt: 733 g/mol
InChI Key: PZRWFKGUFWPFID-UHFFFAOYSA-N
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Description

The compound 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a derivative of the diphosphaspiro undecane family, which is characterized by a spirocyclic structure containing phosphorus atoms. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share the tetraoxa-diphosphaspiro[5.5]undecane backbone. These compounds exhibit interesting chemical properties due to their unique molecular structures, which include spirocyclic rings and substituents that can significantly alter their behavior and applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of phosphorus trichloride and pentaerythritol, as seen in the preparation of 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro undecane, which achieved a high yield of 99.6% under optimal conditions . The synthesis process is sensitive to factors such as molar ratios, reaction temperatures, and reaction times. These parameters are crucial for achieving high yields and desired product purity.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, includes three different conformers in the unit cell, each with a similar structure but differing in the rotational conformations of the aryl tert-butyl groups . The core structure consists of two six-membered rings in a chair conformation, sharing a common spiro atom. The bond angles and lengths in these spiro rings are consistent with those found in similar molecules, indicating a degree of structural rigidity and stability .

Chemical Reactions Analysis

Chemical reactions involving the diphosphaspiro undecane derivatives can lead to various products. For instance, the chlorination of 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro undecane results in an acyclic product . Additionally, the hydrolysis of certain derivatives in heated aqueous sodium carbonate yields hydroxylated products after acidification . Derivatives can also be prepared by reacting with phenoxides and amines, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the diphosphaspiro undecane derivatives are influenced by their molecular structure. The presence of the spirocyclic phosphorus atoms and the substituents attached to them can affect properties such as solubility, thermal stability, and reactivity. For example, the presence of tert-butyl groups in the molecule can increase steric hindrance, potentially affecting the compound's reactivity and physical state . The high yield synthesis and the ability to form various derivatives suggest that these compounds can be tailored for specific applications, such as flame retardants, as indicated by the synthesis of flame retardant intermediates .

Scientific Research Applications

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a diphosphaspiro compound which contains two phosphorus atoms . It can be used as an antioxidant and as a reducing agent .

Application: Color Stabilizer for Polymers This compound is used as a color stabilizer for polymers . In this application, it helps to prevent color degradation in polymers when they are exposed to light, heat, or other environmental factors. The compound is mixed with the polymer material during the manufacturing process. The exact method of application and the amount used can vary depending on the specific type of polymer and the desired level of color stability. The effectiveness of the compound as a color stabilizer can be measured by comparing the color of the polymer before and after exposure to the environmental factors.

properties

IUPAC Name

3,9-dioctadecoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
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InChI

InChI=1S/C41H82O6P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-48-44-37-41(38-45-48)39-46-49(47-40-41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
Source PubChem
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InChI Key

PZRWFKGUFWPFID-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
Source PubChem
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Molecular Formula

C41H82O6P2
Source PubChem
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DSSTOX Substance ID

DTXSID2027549
Record name Distearyl pentaerythritol diphosphite
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Molecular Weight

733.0 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, White waxy flakes; [MSDSonline]
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Vapor Pressure

8X10-17 mm Hg at 25 °C /Estimated/
Record name DISTEARYL PENTAERYTHRITOL DIPHOSPHITE
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Product Name

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

CAS RN

3806-34-6
Record name Distearyl pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Record name O,O'-dioctadecylpentaerythritol bis(phosphite)
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Melting Point

37-46 °C /Measured/
Record name DISTEARYL PENTAERYTHRITOL DIPHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 2
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 3
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3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 4
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3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 5
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Reactant of Route 6
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3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Citations

For This Compound
7
Citations
LI Costa, F Tancini, S Hofmann, F Codari… - Macromolecular …, 2016 - Wiley Online Library
Polylactic acid (PLA) is a 100 % bio‐based polyester with strong market growth potential in commodity applications as a substitute of fossil‐based polymers such as PET, PE and PS. …
Number of citations: 9 onlinelibrary.wiley.com
K Taguchi, M Kunioka, M Funabashi… - Journal of Applied …, 2014 - Wiley Online Library
The aim of this study was to estimate a procedure for the biobased carbon content of polypropylene (PP) resin isolated from composites containing additives or fillers on the basis of the …
Number of citations: 4 onlinelibrary.wiley.com
B Husár, SC Ligon, H Wutzel, H Hoffmann… - Progress in Organic …, 2014 - Elsevier
Photo-curing has become increasingly popular in wood coating applications relative to thermally initiated processes due to increased curing rate with reduction in solvent and energy …
Number of citations: 90 www.sciencedirect.com
JH Kwon, S Chang, SH Hong… - Integrated environmental …, 2017 - Wiley Online Library
Despite a recent boom in research on the environmental fate, distribution, and harmful effects of chemical substances associated with marine plastic debris, no consensus has been …
Number of citations: 168 setac.onlinelibrary.wiley.com
K Taguchi, M Kunioka, M Funabashi… - …, 2014 - springerplus.springeropen.com
An estimation procedure for biobased carbon content of polyethylene composite was studied using carbon-14 (14C) concentration ratios as measured by accelerated mass …
Number of citations: 4 springerplus.springeropen.com
N Lanišek - 2022 - repozitorij.uni-lj.si
Antioksidanti so spojine, ki se tekom proizvodnje dodajajo polimerom za zaščito le-teh pred oksidacijo in posledično razgradnjo. V diplomskem delu sem optimizirala HPLC metodo za …
Number of citations: 0 repozitorij.uni-lj.si
S Kaiser - 2010 - refubium.fu-berlin.de
Ziel dieser Arbeit war es Screeningmethoden zu entwickeln, mit denen es möglich ist, häufig vorkommende Kunststoffadditive, deren Abbauprodukte, Restlösemittel und Polymerabbau-…
Number of citations: 1 refubium.fu-berlin.de

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